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Introduction

2-Methylthiazole is a heterocyclic organic compound with the chemical formula CaHsNS. It is a
colorless to pale yellow liquid with a distinct odor and is a fundamental building block in the
synthesis of many pharmaceuticals, agrochemicals, and flavor compounds. A thorough
understanding of its thermochemical properties is essential for process design, safety analysis,
and the prediction of its behavior in chemical reactions. This guide provides a comprehensive
overview of the available thermochemical data for 2-methylthiazole, details the experimental
methodologies used for their determination, and presents this information in a clear and
accessible format.

Quantitative Thermochemical Data

The following tables summarize the key thermochemical properties of 2-methylthiazole that
have been experimentally determined and reported in the scientific literature.

Table 1: Enthalpy, Entropy, and Heat Capacity
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Property Symbol Value Units Reference(s)
Standard Molar
Entropy (liquid, SN() 211.9+0.2 J-mol~1.K™1 [1]
298.15 K)
Molar Heat
Capacity (liquid, C_p() 150.7 £ 0.2 J-mol~1.K~1 [1]
298.15 K)
Standard Molar
Enthalpy of No experimental

) A _fH°(g) kJ-mol—1
Formation (gas, data found
298.15 K)
Standard Molar
Enthalpy of No experimental

A_fHe(l) kJ-mol-1

Formation (liquid,

298.15 K)

data found

Note: Extensive literature searches did not yield an experimentally determined value for the

standard enthalpy of formation of 2-methylthiazole. This represents a significant data gap for

this compound.

Table 2: Phase Change Data

Property Symbol Value Units Reference(s)
Melting Point T m 248.6 K [1]
Enthalpy of
) A fusH 12.16 kJ-mol-1 [1]
Fusion
Boiling Point (at
Tb 402.15 K [2]
101.3 kPa)
Enthalpy of
o A_vapH 39.4 kJ-mol-* [1]
Vaporization
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Experimental Protocols

The determination of the thermochemical data presented above relies on precise calorimetric
and analytical techniques. The following sections detail the principles and methodologies of the
key experimental procedures.

Adiabatic Calorimetry for Heat Capacity and Entropy
Determination

Adiabatic calorimetry is a highly accurate technique used to measure the heat capacity of a
substance as a function of temperature. From these measurements, the standard molar
entropy can be calculated.

Methodology:

o Sample Preparation: A highly purified sample of 2-methylthiazole is placed in a sealed
calorimeter vessel. The amount of the sample is precisely determined by weighing.

o Calorimeter Setup: The calorimeter vessel is suspended within an adiabatic shield in a high-
vacuum environment. The temperature of the shield is controlled to precisely match the
temperature of the calorimeter vessel at all times, preventing any heat exchange with the
surroundings.

o Heating and Temperature Measurement: A known amount of electrical energy is supplied to
the sample through a heater, causing a small, incremental increase in its temperature. The
temperature is measured with high precision using a platinum resistance thermometer.

o Data Acquisition: The energy input and the corresponding temperature rise are recorded.
This process is repeated over the desired temperature range.

o Calculation of Heat Capacity: The heat capacity (C_p) is calculated at each temperature
point using the formula: C_p = (AQ / AT) - C_cal where AQ is the heat supplied, AT is the
resulting temperature change, and C_cal is the heat capacity of the empty calorimeter, which
is determined in separate calibration experiments.

o Entropy Calculation: The standard molar entropy (S°) at a given temperature is determined
by integrating the heat capacity data from absolute zero, often in conjunction with the Debye
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extrapolation for low temperatures: S°(T) = [(from 0to T) (C_p/T)dT
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Fig. 1: Workflow for Adiabatic Calorimetry.

Combustion Calorimetry for Enthalpy of Formation
Determination

While no experimental value for the enthalpy of formation of 2-methylthiazole was found,
rotating-bomb combustion calorimetry is the standard method for determining this value for
sulfur- and nitrogen-containing organic compounds.

Hypothetical Methodology for 2-Methylthiazole:

o Sample Encapsulation: A precisely weighed sample of liquid 2-methylthiazole is sealed in a
container of known low heat of combustion, such as a polyester bag or a glass ampoule.

 Bomb Preparation: The sealed sample is placed in a platinum crucible inside a high-pressure
vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the
sulfuric and nitric acids formed during combustion are in a well-defined state. The bomb is
then purged and filled with a high pressure of pure oxygen (typically around 30 atm).

o Calorimetric Measurement: The bomb is submerged in a known mass of water in a
calorimeter. The system is allowed to reach thermal equilibrium. The combustion is initiated
by passing an electric current through a fuse wire in contact with the sample. The
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temperature of the water is monitored with high precision as it rises due to the heat released
by the combustion. The rotation of the bomb ensures a complete and uniform reaction and
dissolution of the acid products.

e Analysis of Products: After the combustion, the contents of the bomb are analyzed to
determine the amounts of nitric acid and sulfuric acid formed. This is typically done by
titration.

» Calculation of Enthalpy of Combustion: The standard enthalpy of combustion (A_cH®) is
calculated from the corrected temperature rise, the energy equivalent of the calorimeter
(determined by calibrating with a standard substance like benzoic acid), and corrections for
the formation of acids and other side reactions.

o Calculation of Enthalpy of Formation: The standard enthalpy of formation (A_fH®) is then
calculated using Hess's Law: A_fH°(C4HsNS) =4 * A fH°(CO2) + 2.5 * A_fH°(H20) + 0.5 *
A fH°(N2) + A_fH°(SO2) - A_cH°(CaHsNS) where the standard enthalpies of formation of
COz, Hz20, N2, and SOz are known.
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Fig. 2: Workflow for Combustion Calorimetry.

Conclusion

This technical guide has summarized the available experimental thermochemical data for 2-
methylthiazole and detailed the standard methodologies used for their determination. A
significant finding is the lack of an experimentally determined standard enthalpy of formation for
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this compound, highlighting a critical area for future research. Accurate knowledge of this value
is paramount for the comprehensive understanding of the thermodynamic landscape of 2-
methylthiazole and its derivatives, which are of considerable interest in the pharmaceutical
and chemical industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science
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